EZM0414

STING agonist allele-specific innate immunity

STING pathway studies are frequently confounded by broad-spectrum agonists like cGAMP and diABZI, which activate both wild-type and HAQ variant STING, obscuring allele-specific readouts. EZM0414 (M04) resolves this with strict selectivity. • Activates exclusively wild-type human STING (50-75 µM); completely inactive on HAQ variant (R71H-G230A-R293Q) and murine STING • Matures human MoDCs and enhances T cell cross-priming at 50 µM for allele-specific immunoprofiling • ≥98% purity with batch-specific NMR, HPLC, GC documentation; ships ambient

Molecular Formula C18H24N2O4S3
Molecular Weight 428.6 g/mol
Cat. No. B2543045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZM0414
Molecular FormulaC18H24N2O4S3
Molecular Weight428.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N2O4S3/c1-13-9-11-15(12-10-13)26(21,22)16-17(20(2)3)25-18(19-16)27(23,24)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3
InChIKeyZPAFZCRZMRTBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine (M04) | A STING Agonist with Allele-Specific Activity


2-(Cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine (also known as M04) is a synthetic small-molecule thiazole derivative identified as a selective agonist of human STING (Stimulator of Interferon Genes) from a high-throughput screen of over 51,000 compounds [1]. It is characterized by a molecular weight of 428.6 g/mol and a calculated LogP of 4.17 [1]. The compound is commercially available at purities of ≥98% with batch-specific analytical documentation (NMR, HPLC, GC) from multiple vendors, ensuring reproducibility for research use . M04 exhibits a unique allele- and species-dependent activation profile, stimulating wild-type human STING but not the common HAQ variant or murine STING [1][2]. This differential activity makes it a valuable tool for dissecting STING signaling pathways in human-specific contexts and for exploring immunotherapeutic strategies that require precise control over innate immune activation based on genetic background.

Human STING allele-specific signaling studies
WT-selective innate immune pathway dissection
Species-selective human STING models (no murine cross-reactivity)

Why 2-(Cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine (M04) Cannot Be Substituted with Generic STING Agonists


STING agonists such as cyclic dinucleotides (e.g., cGAMP) or synthetic small molecules (e.g., diABZI) exhibit broad, often species-conserved activation of STING variants. In contrast, M04 displays a restrictive activation profile: it is a potent agonist of wild-type human STING but is completely inactive against the common R71H-G230A-R293Q (HAQ) variant (present in ~20% of the human population) and against murine STING [1][2]. While cGAMP activates both WT and HAQ STING, M04's selectivity provides a unique tool for studying STING-WT-dependent signaling in heterogeneous cell populations or for developing allele-specific therapies. Substitution with a generic STING agonist would obscure this variant-specific readout and confound data interpretation in models where human STING variants are co-expressed or in mouse models transgenic for human STING alleles [1]. Furthermore, the specific thiazole core and sulfonyl substituents of M04 may engage STING through a binding mode distinct from canonical CDN-binding site agonists, as suggested by its unique pharmacophore and the lack of cross-resistance with other STING agonists [1].

Generic agonists like cGAMP activate both WT and HAQ STING, which may obscure allele-specific readouts in mixed-genotype systems.
DiABZI and cGAMP are active on murine STING; their use in humanized models may confound species-specific signaling interpretation.
STING agonists with distinct pharmacophores (e.g., CDN-site binders) may not reproduce the same immune response profile or binding mode.

Quantitative Differentiation of 2-(Cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine (M04) from Comparator STING Agonists


Allele-Specific STING Activation: M04 Activates WT but Not HAQ STING, in Contrast to cGAMP and diABZI

In HEK293T cells expressing wild-type human STING, M04 robustly induces an IFN-β reporter gene, whereas it fails to activate the reporter in cells expressing the R71H-G230A-R293Q (HAQ) STING variant. In contrast, the endogenous STING ligand cGAMP activates both WT and HAQ variants, and the synthetic agonist diABZI also shows some activity on HAQ [1][2]. This allele specificity is validated by immunoblotting for phosphorylated IRF3 in THP-1 cells (endogenous HAQ), where M04 induces no phosphorylation while cGAMP does [1].

Allele-specific activation
Head-to-head
M04: WT only; no activation at HAQ STING up to 75 µM cGAMP: activates both WT and HAQ
Supports WT-STING-specific pathway dissection
HEK293T IFN-β reporter; THP-1 p-IRF3 validated
STING agonist allele-specific innate immunity

Species-Selective Activity: M04 Is Inactive in Murine Cells, Unlike cGAMP and Other Agonists

M04 does not activate IFN reporter expression in mouse RAW 264.7 macrophages, whereas cGAMP and other STING agonists such as DMXAA are active in murine cells [1][2]. Furthermore, expression of human STING in mouse cells rescues M04 reactivity, confirming that the species barrier lies at the level of STING protein sequence [1]. This contrasts with the broad species reactivity of cGAMP, which activates both human and mouse STING [3].

Species-selective activity
Head-to-head
M04: inactive in mouse RAW 264.7 cells cGAMP: active in both human and mouse cells
Enables human STING-only studies in humanized models
Rescue by human STING expression confirmed
species-specific STING agonist mouse model

Cytokine Induction Profile: M04 Induces a Distinct Set of Proinflammatory Cytokines in Primary Human PBMCs

At a concentration of 50 µM, M04 stimulates primary human peripheral blood mononuclear cells (PBMCs) to produce TNF-α, IL-10, IL-1β, and IL-12p70 [1]. This profile is distinct from that of cGAMP, which predominantly induces type I interferons (IFN-α/β) and IP-10, with lower induction of IL-1β and IL-12p70 [2]. The balanced pro- and anti-inflammatory cytokine response (e.g., IL-10 co-induction) may be advantageous in certain immunotherapeutic contexts where excessive inflammation must be mitigated.

Cytokine induction profile
Cross-study
TNF-α, IL-10, IL-1β, IL-12p70 at 50 µM cGAMP: favors IFN-α/β, IP-10
Supports Th1-polarizing immune response models
Primary human PBMCs, 6-24 h treatment
cytokine induction PBMC innate immunity

Dendritic Cell Maturation and T Cell Cross-Priming: M04 Enhances Adaptive Immune Activation at 50 µM

At 50 µM, M04 increases the percentage of human monocyte-derived dendritic cells (MoDCs) expressing the maturation markers HLA-DR (MHC class II), CD40, CD80, and CD86, and enhances T cell cross-priming in an ex vivo assay [1]. In contrast, cGAMP at similar concentrations induces strong type I IFN production but is less effective at promoting dendritic cell maturation and T cell activation without additional co-stimuli [2]. The ability of M04 to directly mature MoDCs and prime T cells suggests utility as a standalone immune potentiator in ex vivo cell therapy manufacturing or vaccine adjuvant formulations.

DC maturation & T cell priming
Cross-study
Upregulates HLA-DR, CD40, CD80, CD86; enhances cross-priming at 50 µM
Supports ex vivo cell therapy and vaccine model studies
Human MoDC and T cell assays
dendritic cell T cell cross-priming immune potentiation

Physicochemical Profile: M04 Has a Calculated LogP of 4.17, Indicating High Membrane Permeability Compared to cGAMP (LogP ~ -2)

The calculated octanol-water partition coefficient (LogP) of M04 is 4.17 [1], which is significantly higher than that of cGAMP (LogP ~ -2) [2]. This high lipophilicity suggests that M04 is highly membrane-permeable and may achieve greater intracellular concentrations without the need for transfection reagents or active transport, unlike cGAMP which requires transporters (e.g., SLC19A1, LRRC8A) or liposomal formulation for efficient cytosolic delivery [3]. The LogP value also informs solvent selection for in vitro assays and formulation strategies for in vivo studies.

Lipophilicity (LogP)
Cross-study
M04 LogP: 4.17 cGAMP LogP: ~ -2
Supports membrane permeability and formulation review
Calculated value; may impact delivery strategy
lipophilicity membrane permeability drug-like properties

Recommended Research and Industrial Applications for 2-(Cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine (M04)


Allele-Specific STING Signaling Studies in Humanized Models

M04 is ideally suited for dissecting STING-WT-dependent signaling pathways in human cell lines or primary cells where STING genotype varies. Its complete inactivity on the HAQ variant allows researchers to attribute observed immune activation exclusively to wild-type STING. This is particularly valuable in co-culture systems containing both WT and HAQ-expressing cells (e.g., THP-1 vs. WT-expressing reporter lines) or in humanized mouse models expressing specific human STING alleles [1][2]. Use M04 at 50-75 µM to activate STING-WT without confounding HAQ activation, which occurs with cGAMP or diABZI [1].

Ex Vivo Dendritic Cell Maturation and T Cell Priming for Cell Therapy

At 50 µM, M04 directly matures human monocyte-derived dendritic cells (MoDCs) and enhances their ability to cross-prime antigen-specific T cells [1][2]. This property can be harnessed in ex vivo DC vaccine manufacturing: treat patient-derived MoDCs with M04 (50 µM, 24-48 hours) during antigen loading to upregulate co-stimulatory molecules (CD40, CD80, CD86) and MHC class II, thereby improving T cell activation upon reinfusion. The absence of murine STING activity ensures that in vivo mouse models using these cells will reflect only human STING-dependent effects [1].

Selective Human STING Activation in Transgenic Mouse Models

M04's strict species specificity (inactive on mouse STING) makes it an essential control for studies in mice transgenic for human STING. Use M04 at 75 µM in vitro or formulate for in vivo administration to selectively activate the human transgene without triggering endogenous mouse STING, unlike cGAMP which activates both [1][3]. This allows unambiguous assignment of phenotypes to human STING signaling. Researchers should validate human STING expression in their transgenic model and include vehicle and cGAMP controls to confirm species-specific readouts [1].

Vaccine Adjuvant Formulation Exploration

The unique cytokine profile (TNF-α, IL-1β, IL-12p70, IL-10) and ability to mature DCs suggest M04 as a candidate vaccine adjuvant [1][2]. Its high lipophilicity (LogP 4.17) may allow for simpler formulation strategies compared to hydrophilic cyclic dinucleotides [4]. Researchers can explore M04 (50-100 µM) in combination with antigen in vitro or in vivo (using appropriate formulation) to assess enhanced antigen-specific T cell responses. Note that in vivo use requires careful formulation due to solubility limitations; refer to vendor-provided solubility guidelines .

Application
Selection Property
Validation Focus
Human allele-specific STING studies
WT-selective activation, HAQ inactivity
Genotype-controlled reporter and signaling assays
Ex vivo dendritic cell maturation
MoDC maturation and T cell cross-priming
Co-stimulatory marker and T cell response readouts
Human STING transgenic mouse models
Human-specific agonism, no mouse STING activity
Species-specific phenotype attribution
Vaccine adjuvant formulation research
Th1 cytokine profile, high lipophilicity
Antigen-specific immune response and formulation design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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